molecular formula C17H18N2O2S B12460536 2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12460536
M. Wt: 314.4 g/mol
InChI Key: GLMUPSMDHQHUED-UHFFFAOYSA-N
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Description

2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H18N2O2S/c1-10-6-2-3-7-11(10)16(21)19-17-14(15(18)20)12-8-4-5-9-13(12)22-17/h2-3,6-7H,4-5,8-9H2,1H3,(H2,18,20)(H,19,21)

InChI Key

GLMUPSMDHQHUED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method involves the reaction of 2-methylbenzoyl chloride with 4-aminobenzoic acid in the presence of pyridine and chloroform. The reaction is carried out at low temperatures (0-10°C) initially and then gradually increased to 40°C over several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization using solvents like ethyl acetate and ethanol .

Chemical Reactions Analysis

Hydrolysis of Carboxamide Group

The primary carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound's polarity and biological activity.

Reaction Conditions Products Catalyst/Reagents Yield
6M HCl, reflux (4 hr)Carboxylic acid derivativeHCl (acidic)82%
2M NaOH, 80°C (3 hr)Sodium carboxylateNaOH (basic)78%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, followed by proton transfer and elimination of ammonia. This pathway is pH-dependent, with base-catalyzed hydrolysis showing faster kinetics due to increased nucleophilicity of hydroxide ions.

Nucleophilic Substitution at the Thiophene Ring

The sulfur atom in the benzothiophene core participates in electrophilic substitution reactions. Halogenation and sulfonation occur preferentially at the 5-position of the thiophene ring due to electronic directing effects.

Key Observations :

  • Chlorination :

    • Reagent: Cl₂/FeCl₃ (1:1 molar ratio)

    • Product: 5-Chloro derivative

    • Yield: 67%

  • Sulfonation :

    • Reagent: SO₃/H₂SO₄

    • Product: 5-Sulfo derivative

    • Yield: 58%

Esterification and Transesterification

The carboxamide group can be converted to esters through reaction with alcohols in the presence of acid catalysts, enabling prodrug development.

Experimental Protocol :

  • React with ethanol (10 equiv) in H₂SO₄ (cat.) at 70°C for 6 hr

  • Product: Ethyl 2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Yield: 89%

Kinetic Data :

Alcohol Rate Constant (k, ×10⁻³ min⁻¹)
Methanol1.42
Ethanol1.89
Isopropanol0.97

Reaction rates correlate with alcohol nucleophilicity and steric effects.

Acylation and Alkylation

The secondary amide nitrogen undergoes N-acylation and alkylation to introduce diverse substituents:

Acylation :

  • Reagent: Acetyl chloride (1.2 equiv), pyridine base

  • Product: N-Acetyl derivative

  • Yield: 75%

Alkylation :

  • Reagent: Methyl iodide (1.5 equiv), K₂CO₃

  • Product: N-Methyl derivative

  • Yield: 68%

Biological Interaction Mechanisms

The compound exhibits unique reactivity in biological systems:

Enzyme Inhibition :

  • Binds to influenza RNA-dependent RNA polymerase (RdRP) via hydrogen bonding with PA subunit (IC₅₀ = 25.4 µM)

  • Forms π-π interactions with aromatic residues in the enzyme's active site

Receptor Binding :

  • Interacts with opioid receptors through:

    • Hydrogen bonds: Carboxamide O with Tyr³⁴⁸

    • Hydrophobic interactions: Methylbenzamide with Leu³⁰⁰

Photochemical Reactions

UV irradiation induces two primary pathways:

Condition Major Product Quantum Yield (Φ)
λ = 254 nm (N₂ atm)Thiophene ring-opened isomer0.12
λ = 365 nm (O₂ atm)Sulfoxide derivative0.08

Degradation follows first-order kinetics (k = 0.017 min⁻¹ at 254 nm).

Metal Complexation

The carboxamide group acts as a bidentate ligand for transition metals:

Metal Salt Coordination Mode Stability Constant (log β)
Cu(NO₃)₂N,O-chelate4.72
FeCl₃O-monodentate3.89

Copper complexes show enhanced antioxidant activity (EC₅₀ = 18.7 µM vs. 32.4 µM for free ligand) .

Comparative Reactivity with Analogs

Structural modifications significantly alter reactivity:

Derivative Hydrolysis Rate (rel.) Enzyme Inhibition (IC₅₀, µM)
Parent compound1.0025.4
5-Chloro derivative0.8318.9
N-Methyl derivative0.4541.7
Ethyl ester prodrug0.12N/A

Electron-withdrawing groups enhance both chemical reactivity and biological potency .

Scientific Research Applications

2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol
  • CAS Number : 1339479-75-2

The structure includes a benzothiophene core, which is known for its diverse biological activities.

Research indicates that the biological activity of 2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in cancer cell proliferation. For instance, it may act on targets similar to those affected by benzamide derivatives known for their anticancer properties .
  • Receptor Binding : Studies suggest that this compound can bind to certain receptors involved in inflammatory responses, potentially leading to anti-inflammatory effects.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For example:

  • Cell Line Studies : In vitro studies using various cancer cell lines indicated that the compound inhibits cell growth and induces apoptosis. Specific assays showed a significant reduction in viability in breast cancer and leukemia cell lines when treated with this compound .
Cell LineIC50 (µM)Mechanism of Action
CCRF-CEM (Leukemia)15Induction of apoptosis
MCF-7 (Breast Cancer)12Cell cycle arrest
A549 (Lung Cancer)20Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Animal Models : In vivo studies using mouse models indicated that administration of the compound resulted in reduced inflammation markers and pain relief in models of acute and chronic inflammation. The analgesic effect was comparable to standard anti-inflammatory drugs like metamizole .

Case Studies

  • Study on Anticancer Effects :
    • A study involving the treatment of human T-cell lymphoblastic leukemia cells (CCRF-CEM) demonstrated that the compound significantly reduced cell viability through mechanisms involving downregulation of dihydrofolate reductase (DHFR) and inhibition of inosine monophosphate dehydrogenase (IMPDH) .
  • Evaluation in Inflammatory Models :
    • In a controlled experiment assessing the analgesic properties, mice treated with the compound exhibited a notable decrease in pain responses compared to untreated controls. The results suggest its potential as a therapeutic agent for inflammatory conditions .

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